![molecular formula C15H14ClN3O4 B2466196 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isoxazole-5-carboxamide CAS No. 2034411-43-1](/img/structure/B2466196.png)
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isoxazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isoxazole-5-carboxamide is a synthetic compound known for its intriguing structural characteristics. It combines a chloro-substituted oxazepinone ring with an isoxazole moiety, contributing to its unique chemical and biological properties.
Wirkmechanismus
Target of Action
The primary target of this compound is Poly (ADP-ribose) polymerase 1 (PARP1) . PARP1 is a widely explored anticancer drug target that plays an important role in single-strand DNA break repair processes .
Mode of Action
The compound interacts with PARP1, inhibiting its function . This inhibition disrupts the DNA repair process, leading to the accumulation of DNA damage in cancer cells . This can result in cell death, particularly in cancer cells that are already deficient in certain DNA repair pathways .
Biochemical Pathways
The compound’s action primarily affects the DNA repair pathway . By inhibiting PARP1, the compound prevents the repair of single-strand DNA breaks .
Pharmacokinetics
Similar compounds have been shown to have good secondary pharmacology and physicochemical properties
Result of Action
The result of the compound’s action at the molecular level is the accumulation of DNA damage in cells due to the inhibition of PARP1 . At the cellular level, this can lead to cell death, particularly in cancer cells that are deficient in certain DNA repair pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step procedures:
Starting Material: : The synthesis begins with the preparation of 7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepine.
Intermediate Formation: : The intermediate is then reacted with an appropriate reagent to introduce the ethyl isoxazole-5-carboxamide group.
Final Assembly: : The final compound is assembled through a sequence of condensation and cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial-scale production of this compound may involve optimized synthetic routes to enhance yield and purity, using automated reactors and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation at various positions, potentially forming new functional groups or altering existing ones.
Reduction: : Reduction reactions may target the oxazepinone ring or the isoxazole moiety.
Substitution: : Nucleophilic or electrophilic substitution reactions can modify the chloro or carboxamide groups.
Common Reagents and Conditions
Oxidation Reagents: : Commonly used oxidants include potassium permanganate and chromium trioxide.
Reduction Reagents: : Sodium borohydride and lithium aluminum hydride are frequently employed.
Substitution Reagents: : Halogenating agents or nucleophiles like amines and thiols.
Major Products
The major products from these reactions include derivatives with modified functional groups, leading to potential new compounds with altered biological activities.
Wissenschaftliche Forschungsanwendungen
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isoxazole-5-carboxamide is used extensively in scientific research:
Chemistry: : As a building block for complex molecule synthesis.
Biology: : In studies of cell signaling pathways and molecular interactions.
Medicine: : Potential therapeutic applications, such as anticancer or antiviral agents.
Industry: : Utilized in the development of new materials or as a precursor in chemical manufacturing.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isoxazole-5-carboxamide is distinguished by:
Unique Structural Features: : The combination of chloro-oxazepinone and isoxazole moieties.
Enhanced Biological Activity: : Potentially greater efficacy or specificity in certain applications.
List of Similar Compounds
7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepine derivatives
Isoxazole-5-carboxamide analogs
Other chloro-substituted heterocyclic compounds
Conclusion
This compound showcases a fascinating blend of chemical complexity and biological potential, making it a valuable subject of study across various scientific disciplines. The intricacies of its synthesis, reactions, and applications underline its significance in advancing both fundamental and applied research.
That's the lowdown on this compound
Biologische Aktivität
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isoxazole-5-carboxamide is a complex compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article synthesizes available research findings on the biological activity of this compound, including its synthesis, mechanism of action, and therapeutic potential.
Chemical Structure and Properties
The compound features a unique structure that combines a benzo[f][1,4]oxazepine core with an isoxazole moiety. Its molecular formula is C19H17ClN2O3 with a molecular weight of approximately 394.8 g/mol. The presence of chlorine and other functional groups suggests potential interactions with various biological targets.
Property | Value |
---|---|
Molecular Formula | C₁₉H₁₇ClN₂O₃ |
Molecular Weight | 394.8 g/mol |
Structure | Chemical Structure |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the oxazepine ring followed by the introduction of the isoxazole moiety through cyclization reactions.
Anticancer Properties
Research indicates that derivatives similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Assays : In studies involving breast (MCF-7), cervical (HeLa), and liver (Hep3B) cancer cells, certain derivatives demonstrated half-maximal inhibitory concentrations (IC50) in the range of 15 to 39 μg/ml. Notably, compounds derived from similar structures showed enhanced activity against Hep3B cells with IC50 values around 23 μg/ml .
Cell Line | Compound | IC50 (μg/ml) |
---|---|---|
MCF-7 | 2a | 39.80 |
HeLa | 2d | 15.48 |
Hep3B | 2e | 23.00 |
The mechanism underlying the anticancer activity involves induction of apoptosis and cell cycle arrest in the G2/M phase. Studies have shown that these compounds can significantly reduce the secretion of alpha-fetoprotein (AFP), a marker associated with liver cancer progression . Additionally, they modulate pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical in tumor microenvironments .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties. Research into benzoxazepine derivatives has revealed their ability to inhibit inflammatory pathways, suggesting potential therapeutic applications in treating conditions characterized by chronic inflammation .
Case Studies
- Study on Cytotoxicity : A recent study evaluated a series of isoxazole-amide derivatives for their cytotoxicity against cancer cell lines. The results indicated that specific substitutions on the oxazepine ring enhanced anticancer activity significantly compared to unsubstituted analogs .
- Inflammation Modulation : Another study demonstrated that compounds with similar structures could effectively reduce inflammatory responses in vitro by downregulating cytokine production in human immune cells .
Eigenschaften
IUPAC Name |
N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O4/c16-11-1-2-12-10(7-11)8-19(14(20)9-22-12)6-5-17-15(21)13-3-4-18-23-13/h1-4,7H,5-6,8-9H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLCNHUAVAXVSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)C3=CC=NO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.